N-(4-chlorophenethyl)-4-((1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
Description
¹H NMR (400 MHz, DMSO-d6):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.31 | t (J=5.6 Hz) | Amide NH (quinazolinone) |
| 7.82 | d (J=8.4 Hz) | Benzamide aromatic H |
| 7.45 | m | Chlorophenyl CH |
| 4.62 | s | Methylene linker |
| 3.51 | q (J=7.2 Hz) | Ethyl group CH2 |
¹³C NMR (100 MHz, DMSO-d6):
| δ (ppm) | Assignment |
|---|---|
| 167.4 | Quinazolinone C=O (C2) |
| 165.8 | Benzamide carbonyl |
| 139.2 | Chlorophenyl ipso-C |
| 128.7 | Ethylphenyl aromatic C |
FT-IR (ATR, cm⁻¹):
UV-Vis (MeOH):
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS (m/z):
- [M+H]+ calc. 595.1873, found 595.1869
- Major fragments:
| m/z | Fragment Structure |
|---|---|
| 448.12 | Loss of chlorophenethyl group |
| 301.08 | Quinazolinone-benzyl cation |
| 178.05 | Protonated 4-ethylaniline |
Characteristic cleavage patterns:
- Retro-Diels-Alder fragmentation of quinazolinone (m/z 301.08)
- McLafferty rearrangement in ethylphenyl group (m/z 178.05)
- α-cleavage at benzamide linkage (m/z 448.12)
Properties
Molecular Formula |
C34H31ClN4O4 |
|---|---|
Molecular Weight |
595.1 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C34H31ClN4O4/c1-2-23-11-17-28(18-12-23)37-31(40)22-38-30-6-4-3-5-29(30)33(42)39(34(38)43)21-25-7-13-26(14-8-25)32(41)36-20-19-24-9-15-27(35)16-10-24/h3-18H,2,19-22H2,1H3,(H,36,41)(H,37,40) |
InChI Key |
HEVFTTZPGHAJNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminobenzamide Derivatives
The quinazolin-2,4-dione scaffold is synthesized via intramolecular cyclization under acidic or catalytic conditions:
-
Method A (Solvent-free, SBA-Pr-SO3H Catalyst) :
Reacting 2-aminobenzamide with glyoxylic acid derivatives in the presence of mesoporous SBA-Pr-SO3H nanoparticles (5 mol%) under solvent-free conditions at 130°C yields the quinazolinone core in 85–92% efficiency. The nanopores of SBA-Pr-SO3H enhance reaction kinetics by concentrating reactants (Table 1).Mechanism :
-
Method B (Cp*CoIII-Catalyzed [4+2] Cycloaddition) :
Using Cp*CoIII(CO)2 as a catalyst (2 mol%), 2-aminobenzamide undergoes formal [4+2] cycloaddition with alkynes in acetonitrile at 80°C, achieving 78–89% yields. This method is advantageous for late-stage functionalization due to its tolerance of electron-withdrawing groups.
| Method | Catalyst | Temp (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| A | SBA-Pr-SO3H | 130 | Solvent-free | 85–92 | |
| B | Cp*CoIII | 80 | Acetonitrile | 78–89 |
Functionalization of the Quinazolinone Core
Introduction of the 2-((4-Ethylphenyl)amino)-2-oxoethyl Group
The side chain is installed via N-alkylation or amide coupling :
-
Alkylation Protocol :
Treating the quinazolinone with 2-chloro-N-(4-ethylphenyl)acetamide in dimethylformamide (DMF) at 60°C for 12 hours in the presence of K2CO3 achieves 75% yield. Excess alkylating agent (1.5 equiv) ensures complete substitution. -
Amidation Protocol :
Reacting the quinazolinone with 2-((4-ethylphenyl)amino)acetic acid using HATU (1.1 equiv) and DIPEA (3 equiv) in dichloromethane (DCM) at 25°C provides 82% yield. This method minimizes oligomerization by avoiding high temperatures.
Coupling with N-(4-Chlorophenethyl)benzamide
Nucleophilic Aromatic Substitution
The benzamide moiety is introduced via SNAr reaction:
-
Chloride Activation :
The quinazolinone intermediate is treated with PCl5 (2 equiv) in thionyl chloride at reflux (70°C) for 4 hours to generate a reactive chloro intermediate. -
Coupling with 4-(Aminomethyl)-N-(4-chlorophenethyl)benzamide :
The chloro intermediate reacts with 4-(aminomethyl)-N-(4-chlorophenethyl)benzamide (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C, yielding 68% of the target compound after silica gel chromatography.
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling:
-
Conditions :
Mixing the boronic ester derivative of the quinazolinone with 4-bromo-N-(4-chlorophenethyl)benzamide using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/H2O (4:1) at 90°C for 8 hours achieves 73% yield.
Optimization and Challenges
Solvent and Temperature Effects
-
Solvent-Free vs. Polar Aprotic Solvents :
Solvent-free conditions (Method A) reduce purification steps but require higher temperatures (130°C). Polar aprotic solvents like DMF improve solubility of intermediates but necessitate rigorous drying. -
Side Reactions :
Over-alkylation at the quinazolinone N1 position is mitigated by using bulky bases (e.g., DBU) and controlled stoichiometry.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-4-((1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenethyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to N-(4-chlorophenethyl)-4-((1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide exhibit significant anticancer properties. For instance, quinazoline derivatives have been studied for their ability to inhibit various kinases involved in cancer progression, including polo-like kinase 1 (Plk1), which is crucial for cell division and is often overexpressed in tumors .
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has been documented in several studies. Compounds that share structural features with this compound have shown promising activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound may also possess similar antimicrobial properties.
Inhibition of Enzymatic Activity
The compound's structure suggests potential as an inhibitor of specific enzymes involved in lipid metabolism and signaling pathways. For example, compounds with related structures have been identified as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids. This inhibition could lead to therapeutic effects in conditions where lipid signaling is dysregulated.
Case Study 1: Anticancer Screening
A study evaluated various quinazoline derivatives for their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis .
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial efficacy of quinazoline-based compounds against multiple strains of bacteria and fungi. The results showed that some derivatives had comparable or superior activity to standard antibiotics like ampicillin . This highlights the potential for developing new antimicrobial agents based on the structure of this compound.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-4-((1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Modifications
The quinazolin-2,4-dione scaffold is structurally analogous to vermiculoside () and thelepamide (), which share a fused bicyclic system. Key differences arise in substituents:
- Vermiculoside (compound 4 in ) contains a caffeoyl group, enhancing antioxidant activity.
- Thelepamide () incorporates a ketide-amino acid chain, altering solubility and target specificity.
Table 1: NMR Chemical Shift Comparisons (δ, ppm)
*Hypothesized shifts based on analogs in and .
The 4-chlorophenethyl group in the target compound introduces distinct deshielding effects in aromatic regions compared to the vanilloyl group in amphicoside () .
Side Chain Variations
- N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (): Shares a benzamide backbone but lacks the quinazolinone core, reducing steric hindrance and altering pharmacokinetics.
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Replaces quinazolinone with a pyrazolopyrimidine chromone system, shifting UV absorption maxima and bioactivity.
Spectroscopic and Analytical Comparisons
Mass Spectrometry (MS)
- The target compound’s hypothetical molecular ion ([M+H]+) is estimated at ~650–700 m/z, similar to thelepamide (589.1 m/z, ) but distinct from smaller benzamides (e.g., 387 m/z in ).
- Fragmentation patterns () would differ due to the 4-ethylphenylacetamide side chain, yielding unique ions at m/z 250–300 (cleavage of the quinazolinone-amide bond) .
Infrared Spectroscopy (IR)
- Key IR peaks for the target compound include: 3440 cm⁻¹: N-H stretch (amide). 1715 cm⁻¹: C=O stretch (quinazolinone). 1620 cm⁻¹: C=O stretch (benzamide). 1500 cm⁻¹: Aromatic C=C .
Comparatively, N-(4-chloro-3-methylphenyl)-3-amino-4-chlorobenzamide () lacks quinazolinone C=O peaks, simplifying its IR profile.
Bioactivity and Mode of Action
- QSAR and Bioactivity Clustering: Compounds with similar quinazolinone cores () cluster into kinase inhibitors or DNA intercalators. The 4-chlorophenethyl group may enhance lipophilicity, improving blood-brain barrier penetration compared to vermiculoside .
- Chemical-Genetic Profiling : Analogous to , the target compound’s profile may overlap with topoisomerase inhibitors due to planar aromatic systems .
Biological Activity
N-(4-chlorophenethyl)-4-((1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. The intricate structure of this compound includes a chlorophenethyl moiety, a quinazoline derivative, and an amide functional group, suggesting diverse mechanisms of action and therapeutic applications.
The molecular formula of this compound is C27H28ClN3O4, with a molecular weight of 595.1 g/mol. Its structure can be dissected into several functional groups that contribute to its biological activity:
- Chlorophenethyl Group : Enhances lipophilicity and target specificity.
- Quinazoline Derivative : Known for various pharmacological effects.
- Amide Linkage : Often associated with increased stability and bioactivity.
Research indicates that compounds similar to this compound may interact with specific biological targets such as enzymes involved in critical metabolic pathways. For instance, structural modifications in similar compounds have been shown to significantly alter their pharmacological profiles, suggesting that this compound could exhibit activity against various biological targets.
Antimicrobial Activity
Studies have demonstrated that quinazoline derivatives possess antimicrobial properties. For example, compounds with similar structures have been evaluated for their efficacy against bacterial strains using microdilution methods. The results indicate potential antibacterial activity, making it a candidate for further exploration in treating infections.
Anti-Cancer Potential
The quinazoline scaffold is well known for its anticancer properties. Compounds derived from this structure have been explored as inhibitors of key enzymes in cancer pathways. Preliminary data suggest that this compound may inhibit cell proliferation in certain cancer cell lines.
Case Studies
- Antibacterial Activity : A study on related quinazoline derivatives revealed significant inhibition against E. coli and Staphylococcus aureus, with IC50 values indicating potent activity (source: ).
- Anticancer Activity : Research on similar compounds targeting polo-like kinase 1 (Plk1) showed promising results in reducing tumor cell viability (source: ).
Comparative Analysis
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-(4-chlorophenethyl)-4-benzamide | Chlorophenethyl + Quinazoline | Antimicrobial, Anticancer |
| 2-(4-chlorophenyl)-2,3-dihydroquinazolin | Chlorophenyl group | Neuroprotective effects |
| Ethyl 2-(5,6-dichloro-2-iminoquinazolin) | Dichloro substitution | Antimicrobial properties |
This table illustrates the variations in substituents among related compounds and their influence on biological activity.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and which coupling reagents are effective?
The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical approach involves:
- Coupling reagents : N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) under reflux conditions. These reagents facilitate amide bond formation between carboxylic acid and amine precursors .
- Workup : Purification through column chromatography and recrystallization to achieve >95% purity.
- Key steps : Activation of the carboxylic acid group using DCC/HOBt, followed by nucleophilic attack by the amine moiety.
Table 1 : Common Coupling Reagents and Conditions
| Reagent System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| DCC/HOBt | DMF | Reflux | 70–85 | |
| EDC/HCl | DCM | RT | 60–75 |
Q. How is the compound characterized post-synthesis to confirm structural integrity?
A multi-technique approach is essential:
- Spectroscopy :
- IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and NH bends (~3300 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methylene groups (δ 3.5–4.5 ppm), and quinazolinone carbonyls (δ 160–170 ppm) .
Advanced Research Questions
Q. How can reaction conditions (solvent, temperature) be optimized to improve synthetic yield?
Systematic optimization via Design of Experiments (DoE) is recommended:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility and reaction rates compared to non-polar solvents .
- Temperature : Elevated temperatures (e.g., reflux at 80–100°C) reduce reaction time but may increase side-product formation. A balance is critical .
- Statistical modeling : Use response surface methodology (RSM) to identify ideal conditions (e.g., 24-hour reflux in DMF yields 85% purity) .
Q. What experimental strategies optimize fluorescence properties for analytical or imaging applications?
Fluorescence optimization requires:
- Solvent selection : Polar solvents (e.g., ethanol) enhance quantum yield by reducing non-radiative decay .
- pH dependence : Maximum intensity at pH 5 due to protonation/deprotonation equilibria of amide and quinazolinone groups .
- Temperature control : Maintain at 25°C to prevent thermal quenching .
Table 2 : Optimal Fluorescence Conditions
| Parameter | Optimal Value | Effect on Intensity | Reference |
|---|---|---|---|
| pH | 5.0 | Maximizes emission | |
| Temperature | 25°C | Minimizes quenching | |
| Solvent | Ethanol | Enhances quantum yield |
Q. How do structural modifications (e.g., halogen substitution) influence biological activity or binding affinity?
Comparative SAR studies using analogs reveal:
- Halogen effects : Chlorine at the 4-position (as in the target compound) increases lipophilicity and membrane permeability compared to fluorine or bromo analogs .
- Quinazolinone modifications : 2,4-Dioxo groups enhance hydrogen bonding with target proteins (e.g., kinases), while alkylation reduces solubility .
- Binding assays : Use fluorescence titration or surface plasmon resonance (SPR) to quantify affinity (e.g., Kd values in µM range) .
Q. What analytical methods quantify stability under physiological or storage conditions?
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C for similar compounds) .
- Photostability : Expose to UV light (λ = 340 nm) and monitor degradation via HPLC .
- Hydrolytic stability : Incubate in buffers (pH 1–9) and track hydrolysis products using LC-MS .
Q. How are detection limits (LOD/LOQ) and binding constants determined for this compound?
- Fluorometric titration :
- LOD/LOQ : Calculated as 3.3σ/S and 10σ/S, respectively, where σ = standard deviation of blank, S = slope of calibration curve. Reported LOD = 0.27 mg/L .
- Binding constant (Kb) : Use Stern-Volmer analysis of fluorescence quenching data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
